molecular formula C20H45N7O2 B037631 Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate CAS No. 115044-19-4

Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate

Cat. No. B037631
M. Wt: 415.6 g/mol
InChI Key: RONFGUROBZGJKP-UHFFFAOYSA-N
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Description

“Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” is a chemical compound with the molecular formula C20H45N7O2 . It is also known by other names such as Guazatine acetate salt and 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine . The compound has a molecular weight of 415.6 g/mol .


Molecular Structure Analysis

The molecular structure of “Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” consists of two guanidino groups and an amino group . The InChI representation of the molecule is InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4) . The Canonical SMILES representation is CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N .


Physical And Chemical Properties Analysis

“Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” has several computed properties. It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 18 . The exact mass of the compound is 415.36347370 g/mol . The topological polar surface area is 178 Ų .

Scientific Research Applications

Pesticide Residue Analysis

Guazatine acetate salt is utilized as an analytical reference standard for the detection and quantification of pesticide residues. It is particularly used in the analysis of commercial citrus fruits, where high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is employed to separate and identify guazatine residues .

Safety And Hazards

The safety data sheet for “Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” suggests that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAGEWSIVSNYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guazatine acetate salt

CAS RN

39202-40-9, 57520-17-9, 115044-19-4
Record name Guanidine, N,N′′′-(iminodi-8,1-octanediyl)bis-, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39202-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iminoctadine triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57520-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guazatine, acetate (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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